REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1)=[O:4].N#N.CO.C([Li])(C)(C)C.CN(C)[CH:26]=[O:27].Cl>C1COCC1.CCOCC.O>[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[C:7]([CH:26]=[O:27])=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
10.63 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC=1C=CC(=NC1)Cl)(C)C
|
Name
|
N2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N.CO
|
Name
|
|
Quantity
|
52.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
10.95 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked flask, equipped with a thermometer, a magnetic stirrer and a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature ≤75° C.
|
Type
|
ADDITION
|
Details
|
by the rate of addition
|
Type
|
CUSTOM
|
Details
|
The flask was transferred to a dry-ice/isopropanol (IPA) bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed twice with ether
|
Type
|
WASH
|
Details
|
the combined organic layers washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated sequentially with water and ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated solids
|
Type
|
CUSTOM
|
Details
|
The ethereal filtrate was recovered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Type
|
WASH
|
Details
|
Chromatography of the oil residue by preparative liquid chromatography (eluting with 20% EtOAc (ethyl acetate)/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC=1C(=CC(=NC1)Cl)C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |